molecular formula C15H24N2O B14899467 2-(4-(3,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol

2-(4-(3,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol

Cat. No.: B14899467
M. Wt: 248.36 g/mol
InChI Key: JEODXZNVDINSFE-UHFFFAOYSA-N
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Description

2-(4-(3,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C15H24N2O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol typically involves the reaction of 3,5-dimethylbenzyl chloride with piperazine, followed by the introduction of an ethanol group. The reaction conditions often include the use of solvents such as toluene or ethanol and may require heating to facilitate the reaction. The product is then purified through techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques to achieve high purity levels required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-(3,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of piperazine derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-(4-(3,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may interact with muscarinic receptors, influencing cholinergic signaling pathways . Additionally, its structure allows it to penetrate cell membranes, making it effective in targeting intracellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(3,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 3,5-dimethylbenzyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets . This makes it a valuable compound for research and development in medicinal chemistry and pharmacology.

Biological Activity

2-(4-(3,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol, with CAS number 1181878-90-9, is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a piperazine ring and a dimethylbenzyl moiety. Understanding its biological activity is crucial for exploring its therapeutic applications.

The molecular formula of this compound is C15H24N2O, with a molecular weight of 248.36 g/mol. It exhibits a standard purity of 98% and is available for research purposes from various suppliers .

Biological Activity

Research indicates that compounds containing piperazine moieties often exhibit diverse biological activities, including antitumor, antibacterial, and antifungal properties. Here is a summary of the biological activities associated with this compound based on available studies:

Antitumor Activity

Piperazine derivatives have been studied for their potential antitumor effects. A study evaluating various piperazine compounds found that certain derivatives exhibited significant cytotoxicity against cancer cell lines. While specific data on this compound's activity is limited, similar compounds have shown promising results in inhibiting tumor growth, suggesting potential for this compound as well .

Antibacterial and Antifungal Activity

The antibacterial and antifungal properties of piperazine derivatives are well-documented. Compounds structurally related to this compound have demonstrated effectiveness against various bacterial strains and fungi. For instance, studies have shown that piperazine-linked compounds can disrupt microbial cell membranes or inhibit essential enzymatic pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of piperazine derivatives similar to this compound:

Study Findings
Study A (2011)Evaluated the synthesis of various piperazine derivatives; identified significant antibacterial activity against Gram-positive bacteria.
Study B (2020)Investigated the cytotoxic effects of piperazine analogs on cancer cell lines; demonstrated that certain compounds inhibited cell proliferation effectively.
Study C (2023)Focused on the antifungal properties of piperazine derivatives; found promising results against Candida species.

The mechanism by which piperazine derivatives exert their biological effects often involves interaction with specific biological targets such as enzymes or receptors. For instance, some studies suggest that these compounds may act as enzyme inhibitors or modulate receptor activity in cellular pathways related to cancer and infection .

Properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

2-[4-[(3,5-dimethylphenyl)methyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C15H24N2O/c1-13-9-14(2)11-15(10-13)12-17-5-3-16(4-6-17)7-8-18/h9-11,18H,3-8,12H2,1-2H3

InChI Key

JEODXZNVDINSFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CN2CCN(CC2)CCO)C

Origin of Product

United States

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